molecular formula C10H23ClN2O2 B592138 tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride CAS No. 1179359-61-5

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride

Cat. No. B592138
CAS RN: 1179359-61-5
M. Wt: 238.756
InChI Key: QNVUUFBWGBPXQW-UHFFFAOYSA-N
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Description

“tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1179359-61-5 . It has a molecular weight of 238.76 and its IUPAC name is tert-butyl 3-amino-1,1-dimethylpropylcarbamate hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid in its physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 238.76 .

Scientific Research Applications

Environmental Applications and Biodegradation

  • Decomposition of Air Toxics : Research has explored the application of cold plasma reactors, including radio frequency (RF) plasma reactors, for the decomposition of air toxics like methyl tert-butyl ether (MTBE), a compound related to tert-butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride. These studies demonstrate the feasibility of using RF plasma reactors for environmental remediation purposes, including the decomposition and conversion of MTBE into less harmful substances (Hsieh, Tsai, Chang, & Tsao, 2011).

  • Biodegradation of Fuel Oxygenates : Another area of focus is the biodegradation and environmental fate of fuel oxygenates, including ETBE (ethyl tert-butyl ether) in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE, a compound structurally similar to tert-butyl carbamate derivatives, highlighting potential for bioaugmentation and biostimulation strategies in remediating contaminated sites (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Synthetic Applications in Pharmaceuticals

  • Synthetic Routes Analysis : The compound has also been implicated in the synthesis and analysis of pharmaceuticals, where studies focus on optimizing synthetic routes for active pharmaceutical ingredients (APIs). For example, research on vandetanib synthesis examines different synthetic approaches, assessing their commercial viability and yield, which likely involves intermediates or techniques applicable to this compound (Mi, 2015).

Safety and Hazards

The safety information for “tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride” includes several hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUUFBWGBPXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679635
Record name tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179359-61-5
Record name Carbamic acid, N-(3-amino-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179359-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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